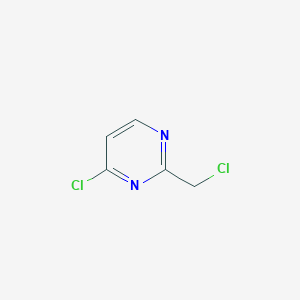

4-Chloro-2-(chloromethyl)pyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules. ignited.inwjahr.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and numerous pharmaceuticals. researchgate.net The pyrimidine core's ability to participate in various chemical interactions has led to its incorporation into drugs with a wide spectrum of activities, including anticancer, antiviral, antimicrobial, and cardiovascular agents. ignited.innih.gov The structural diversity and synthetic tractability of pyrimidines continue to make them a focal point for chemists aiming to develop new therapeutic agents and functional materials. wjahr.comresearchgate.net

Academic Context and Research Trajectory of 4-Chloro-2-(chloromethyl)pyrimidine

This compound has emerged as a significant reagent in organic synthesis due to its dual reactive sites. The presence of a chloro substituent on the pyrimidine ring and a chloromethyl group at the 2-position provides two distinct points for chemical modification. This bifunctionality allows for sequential and selective reactions, making it a versatile intermediate for constructing more complex molecular architectures. Research has focused on leveraging the differential reactivity of the two chlorine atoms to synthesize a wide range of substituted pyrimidines. researchgate.netthieme.de

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3842-28-2 3wpharm.comchemshuttle.comalchempharmtech.combldpharm.comchemicalbook.com |

| Molecular Formula | C5H4Cl2N2 3wpharm.comchemshuttle.comechemi.com |

| Molecular Weight | 163.00 g/mol 3wpharm.com |

| Boiling Point | 95 °C at 10 Torr echemi.com |

| Density | 1.4 g/cm³ echemi.com |

Fundamental Utility as a Building Block in Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block for creating a diverse library of pyrimidine derivatives. The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution, while the chlorine in the chloromethyl group readily undergoes nucleophilic substitution reactions. This allows for the introduction of various functional groups at two different positions on the pyrimidine scaffold.

For instance, the chloromethyl group can react with nucleophiles like amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. Subsequently, the chloro group on the pyrimidine ring can be displaced by another nucleophile, leading to di-substituted pyrimidines. This stepwise approach provides chemists with precise control over the final molecular structure.

A notable application of this building block is in the synthesis of novel fungicides and herbicide safeners. acs.org By reacting this compound with various phenols, researchers have created libraries of compounds for biological screening. acs.org Furthermore, its derivatives are explored as intermediates in the development of pharmaceuticals targeting a range of diseases. The ability to easily introduce and modify side chains makes it an invaluable tool in medicinal chemistry for structure-activity relationship (SAR) studies. rsc.org The synthesis of various substituted pyrimidines from 4-chloro-2-(trichloromethyl)pyrimidines, a related class of compounds, further highlights the synthetic potential of such chlorinated pyrimidine building blocks. thieme.dethieme.de

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLWHIYGDWYWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697728 | |

| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3842-28-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3842-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Chloromethyl Pyrimidine and Its Structural Analogs

Chlorination Reactions of Precursor Compounds

A fundamental approach to synthesizing chloro-substituted pyrimidines involves the direct chlorination of suitable precursor molecules. This can be achieved through the conversion of hydroxyl groups or the halogenation of alkyl side chains.

Chlorination of Hydroxy-Substituted Pyrimidines utilizing Phosphorus Oxychloride

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl3) is a well-established and widely used method for preparing chlorinated pyrimidines. researchgate.netresearchgate.net This process converts the hydroxy substituents on the pyrimidine (B1678525) ring into chloro groups. google.com The reaction is typically carried out by heating the hydroxy-containing substrate in an excess of POCl3, often in the presence of an organic base. researchgate.net

For large-scale preparations, modifications to this protocol have been developed to reduce the environmental impact and improve economic feasibility by using equimolar or lesser amounts of POCl3. researchgate.netresearchgate.net These improved methods often involve solvent-free conditions or the use of a sealed reactor at high temperatures. researchgate.net The workup procedure is generally straightforward, involving filtration or distillation to yield the final product with high purity and in good yields. researchgate.net

A patent describes a process for preparing chloropyrimidine compounds from their corresponding hydroxypyrimidine counterparts in the absence of organic solvents. This method utilizes a trialkylamine and phosphorus trichloride, with the latter initially acting as a diluent to maintain fluidity. google.com The molar ratio of phosphorus oxychloride to the hydroxy substituent in the starting material is preferably between 1.3 and 1.7, with an optimal ratio of 1.5. google.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-methyl-4-hydroxypyrimidine | POCl3, Organic Base | 25-100 °C, 2-5 hours | 4-chloro-2-methylpyrimidine | High |

| 5-methoxy-4,6-dihydroxypyrimidine sodium salt | POCl3 | Reflux, 8 hours | 5-methoxy-4,6-dichloropyrimidine | 92.9% |

| 2-amino-4,6-dihydroxypyrimidine sodium salt | Acetonitrile (B52724), POCl3 | Reflux, 6 hours | 2-amino-4,6-dichloropyrimidine | 93% |

Table 1: Examples of Chlorination Reactions of Hydroxy-Substituted Pyrimidines. google.comgoogle.com

Halogenation of Methyl-Substituted Pyridine (B92270) and Pyrimidine Scaffolds

The introduction of a chloro substituent onto a methyl group attached to a pyridine or pyrimidine ring is another key synthetic transformation. A patented method describes the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine starting from 3-methoxy-2-methyl-4-pyranone and excess phosphorus oxychloride. google.com In this process, DMF is used to absorb the excess POCl3, forming a Vilsmeier reagent, and the intermediate is then hydrolyzed to yield the final product. google.com

Another patent details a multi-step process for preparing 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride from vanillin. This synthesis involves methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, methylolation, and a final secondary chlorination step. google.com Phosphorus oxychloride serves as both a reactant and a solvent in the chlorination steps. google.com

Cyclocondensation Approaches to the Pyrimidine Ring System

Cyclocondensation reactions offer a powerful strategy for constructing the pyrimidine ring from acyclic precursors. These methods involve the formation of two new bonds in a single synthetic operation, often leading to highly functionalized pyrimidine derivatives.

Cyclocondensation of Functionalized Thiophene Precursors

Thiophene derivatives can serve as versatile starting materials for the synthesis of pyrimidine-containing compounds. For instance, thiophene-substituted chalcones can be cyclized with guanidine (B92328) in the presence of potassium hydroxide (B78521) to form 4-substituted-6-thiophenopyrimidines. ias.ac.in These pyrimidine derivatives can be further elaborated. For example, refluxing with ethylacetoacetate yields pyrimidopyrimidines, which can then be treated with phosphorus oxychloride in the presence of DMF to introduce chloro substituents. ias.ac.in Another approach involves the cyclization of chalcones with urea (B33335) to produce thiophene-bearing pyrimidine derivatives. pnrjournal.com

[4+2] Cycloaddition Reactions (e.g., involving 1,3-Diazabutadienes and Acyl Chlorides)

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the synthesis of six-membered rings, including pyrimidines. A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines has been described starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This process involves a sequential acylation and intramolecular cyclization reaction with acyl chlorides in the presence of triethylamine, followed by treatment with POCl3. researchgate.net This method provides a direct route to 4-chloro-2-(trichloromethyl)pyrimidine derivatives. researchgate.net

Furthermore, 1,3-diaza-1,3-butadienes can undergo thermal [4π + 2π] cycloaddition reactions with electron-deficient acetylenes to form pyrimidine derivatives. capes.gov.br The examination of cycloaddition reactions of 1,2,3-triazines bearing electron-donating substituents at the C5 position with amidines has also been shown to be a robust method for synthesizing 2,5-disubstituted pyrimidines. nih.gov

Introduction of the Chloromethyl Moiety via Alkylation Strategies

The introduction of a chloromethyl group onto a pre-existing pyrimidine ring is a crucial step in the synthesis of the target compound. One strategy involves the reaction of a brominated enone with thiopseudourea sulfate (B86663) in hydrochloric acid to furnish 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine. acs.org This alkylating agent can then be reacted with a pyrimidin-2(1H)-one to achieve O-alkylation. acs.orgnih.gov It was noted that using the corresponding brominated or iodinated derivatives led to higher yields compared to the chlorinated analog, which can be attributed to the better leaving group ability of bromide and iodide over chloride. nih.gov

| Alkylating Agent | Substrate | Conditions | Product | Yield |

| 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | pyrimidin-2(1H)-one, K2CO3 | MeCN, reflux, 16 h | O-alkylated pyrimidine | 53% |

| 4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | pyrimidin-2(1H)-one, K2CO3 | MeCN, reflux, 16 h | O-alkylated pyrimidine | 80% |

| 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | pyrimidin-2(1H)-one, K2CO3 | MeCN, reflux, 16 h | O-alkylated pyrimidine | 87% |

Table 2: Comparison of Alkylating Agents for the Introduction of the Chloromethyl Moiety. nih.gov

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The synthesis of 4-chloro-2-(chloromethyl)pyrimidine and its structural analogs often involves multi-step processes where the optimization of reaction conditions is crucial for maximizing product yield and purity. Research has focused on variables such as temperature, solvent, catalysts, and the nature of leaving groups to enhance the efficiency of synthetic pathways.

A convenient two-step, one-pot synthesis for 4-chloro-2-(trichloromethyl)pyrimidines, a close structural analog, starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This process involves a sequential acylation/intramolecular cyclization reaction with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net Similarly, an acylation/cyclization-chlorination process is highlighted as a valuable method for synthesizing 2-trichloromethyl-4-chloropyrimidines. thieme.de

For the synthesis of 2-chloro-4-(chloromethyl)pyrimidine, a structural isomer, a 74% yield was achieved by reacting (2-chloropyrimidin-4-yl)methanol (B1521263) with thionyl chloride in dichloromethane (B109758) at room temperature. chemicalbook.com In the synthesis of other pyrimidine derivatives, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an enhanced method using hydrochloric acid in water as the solvent at 50°C resulted in a significant 91% yield. chemicalbook.com

The optimization of O-alkylation reactions for producing structural analogs has been systematically studied. acs.org For instance, in the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one with an alkylating agent, the choice of the leaving group on the chloromethyl moiety was critical. acs.org The use of 4-(iodomethyl)pyrimidine derivatives led to higher yields compared to their chloro- and bromo- counterparts. acs.org Specifically, reacting pyrimidin-2(1H)-one with 4-(chloromethyl)-, 4-(bromomethyl)-, and 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine in refluxing acetonitrile (MeCN) with potassium carbonate (K₂CO₃) for 16 hours resulted in yields of 65%, 80%, and 87%, respectively. acs.org

Further optimization of the reaction with the iodomethyl derivative showed that temperature and reaction time significantly impact the yield. acs.org Lowering the temperature from reflux to 25°C decreased the yield, while shortening the reaction time to 30 minutes in refluxing acetone (B3395972) (Me₂CO) maintained a high yield. acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | 16 h | 65 | acs.org |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | 16 h | 80 | acs.org |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | Reflux | 16 h | 87 | acs.org |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 25 °C | 16 h | 76 | acs.org |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | Me₂CO | Reflux | 30 min | 86 | acs.org |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of pyrimidine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. shd-pub.org.rsnih.gov Key principles include the use of safer solvents, the prevention of waste, and the use of catalysts to improve reaction efficiency. nih.govskpharmteco.com

A significant advancement in this area is the use of water as a solvent, which is a safer and more environmentally benign alternative to traditional organic solvents. nih.gov For example, the hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related heterocyclic compound, demonstrated a higher reaction rate in water compared to several alcoholic solvents and DMF. nih.gov This approach not only improves safety and lowers costs but also minimizes waste, as solvents can account for a large portion of the mass in a standard chemical operation. skpharmteco.comnih.gov

In the synthesis of new pyrimidine and pyrrolopyrimidine derivatives from 2,4,6-trichloropyrimidine-5-carbaldehyde, methodologies are explicitly planned based on the 12 principles of green chemistry. shd-pub.org.rs This includes the examination of various phase transfer catalysts to enhance the efficiency of C-N bond formation, with tetrabutylammonium (B224687) iodide (TBAI) being identified as a more effective option than others like tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). shd-pub.org.rs The use of catalysis is a core principle of green chemistry, as it allows for reactions to proceed with greater selectivity and lower energy consumption. nih.gov

The philosophy that "the best solvent is no solvent" has also influenced synthetic strategies, promoting one-pot reactions that reduce the need for purification steps and minimize solvent waste. nih.gov The development of a one-pot synthetic methodology involving Wittig olefination and bromination to create a key precursor for a new pyrrolopyrimidine exemplifies this approach. shd-pub.org.rs By designing synthetic routes that are inherently safer and more efficient, the chemical industry can move towards more sustainable practices. nih.gov

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example | Reference |

| Safer Solvents and Auxiliaries | Replacement of organic solvents with water. | Hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in water. | nih.gov |

| Catalysis | Use of phase transfer catalysts to improve reaction efficiency and selectivity. | TBAI found to be a better option than TBAB and CTAB for C-N bond formation in the synthesis of pyrimidine derivatives. | shd-pub.org.rs |

| Waste Prevention | Development of one-pot synthetic methodologies to reduce intermediate isolation and purification steps. | One-pot Wittig olefination and bromination for the synthesis of a key pyrrolopyrimidine precursor. | shd-pub.org.rs |

Chemical Reactivity and Synthetic Transformations of 4 Chloro 2 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions

The presence of two chloro-substituents at different positions on the pyrimidine (B1678525) framework allows for a range of nucleophilic substitution reactions. The regioselectivity of these reactions is a key aspect of the synthetic utility of 4-chloro-2-(chloromethyl)pyrimidine.

Substitution at the Pyrimidine Ring Chlorine Atom (C-4 Position)

The chlorine atom at the C-4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further activated by the two nitrogen atoms. In reactions with various nucleophiles, the C-4 position is generally the more reactive site compared to the C-2 position. documentsdelivered.com This preferential reactivity allows for the selective introduction of a wide range of substituents.

For instance, treatment of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines under microwave irradiation leads to the selective displacement of the C-4 chlorine, affording a series of 4-amino-pyrimidine derivatives. researchgate.net Similarly, acidic conditions can promote the amination of chloropyrimidines at the C-4 position. nih.gov

The general order of reactivity for halopyrimidines in SNAr reactions is C-4 > C-2 > C-5. This can be rationalized by considering the stability of the Meisenheimer intermediate formed during the reaction. The intermediate resulting from nucleophilic attack at the C-4 position is more stabilized by resonance, involving both nitrogen atoms of the pyrimidine ring.

Substitution at the Chloromethyl Group (C-2 Position)

The chloromethyl group at the C-2 position provides a second site for nucleophilic attack, proceeding through a standard SN2 mechanism. This allows for the introduction of a different set of nucleophiles, often under conditions distinct from those required for SNAr at the C-4 position. This differential reactivity is crucial for the stepwise functionalization of the molecule.

For example, the chlorine of a chloromethyl group on a pyridine (B92270) ring can be displaced by nucleophiles like thiourea (B124793) or thiols. researchgate.net While specific studies on this compound are limited, the reactivity of the chloromethyl group is a well-established transformation in organic synthesis. chemsrc.com

Analysis of Regioselectivity and Stereoselectivity in Substitutions

The regioselectivity of nucleophilic substitution on dichloropyrimidines is a subject of considerable interest. Generally, for 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C-4 position. rsc.org This selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, in reactions of 2-MeSO2-4-chloropyrimidine, amines and Stille coupling partners react selectively at C-4, whereas alkoxides and formamide (B127407) anions show a preference for the C-2 position. nih.gov This highlights the nuanced control that can be exerted over the reaction outcome.

In the context of this compound, the distinct nature of the two chloro-substituents—an aromatic chloride and an aliphatic chloride—inherently directs the regioselectivity. SNAr reactions will favor the C-4 position, while SN2 reactions will occur at the chloromethyl group.

Stereoselectivity is generally not a factor in substitutions at the C-4 position of the pyrimidine ring. However, if the chloromethyl group at C-2 reacts with a chiral nucleophile, or if a chiral catalyst is employed, the formation of stereoisomers is possible. There is currently a lack of specific research in the literature focusing on stereoselective reactions involving this compound.

Cross-Coupling Reactions for Advanced Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the advanced functionalization of this compound. The chlorine atom at the C-4 position is the primary site for such transformations.

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound, is a widely used method for creating C-C bonds. While specific examples with this compound are not extensively documented in readily available literature, the coupling of various chloropyrimidines with aryl and heteroaryl boronic acids is well-established. chemicalbook.comrsc.org These reactions typically show high regioselectivity for the C-4 position in 2,4-dichloropyrimidines. chemicalbook.comrsc.org

The Sonogashira coupling, which pairs a halide with a terminal alkyne, is another important cross-coupling reaction for introducing alkynyl moieties. nih.gov Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C-4 position of this compound. The presence of the chloromethyl group might necessitate careful optimization of reaction conditions to avoid side reactions. For instance, attempts to perform a Sonogashira coupling on 4-chloro-2-trichloromethylquinazoline, a related heterocyclic system, resulted in low yields of the desired product along with several undesirable byproducts, indicating that the substituent at the C-2 position can significantly influence the reaction outcome. researchgate.net

Derivatization Strategies for Diverse Pyrimidine Scaffolds

The ability to selectively functionalize both the C-4 and C-2 positions of this compound makes it an excellent starting material for the synthesis of a diverse range of pyrimidine-based compounds.

Amine and Other Heteroatom Substitutions

The sequential reaction of this compound with different nucleophiles allows for the construction of highly substituted pyrimidines. For example, an initial SNAr reaction with an amine at the C-4 position can be followed by an SN2 reaction at the C-2 chloromethyl group with a different nucleophile, such as a thiol or another amine. This stepwise approach provides access to a vast chemical space of 2,4-disubstituted pyrimidines. nih.gov

The synthesis of various pyrimidine derivatives through nucleophilic substitution with amines and other heteroatoms is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov

Below are illustrative tables of potential reactions, based on the known reactivity of similar pyrimidine derivatives.

Table 1: Nucleophilic Substitution at the C-4 Position

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-(chloromethyl)-N-phenylpyrimidin-4-amine | Acid-catalyzed, water | - | nih.gov |

| Morpholine | 4-(2-(chloromethyl)pyrimidin-4-yl)morpholine | Microwave, propanol, Et3N | - | researchgate.net |

| Sodium Phenoxide | 4-(benzyloxy)-2-(chloromethyl)pyrimidine | - | - | thieme.de |

| Sodium Thiophenoxide | 2-(chloromethyl)-4-(phenylthio)pyrimidine | - | - | thieme.de |

Note: Specific yield data for this compound is limited in the literature; this table represents expected products based on the reactivity of similar compounds.

Table 2: Nucleophilic Substitution at the C-2 Position

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiourea | S-((4-chloropyrimidin-2-yl)methyl)isothiouronium salt | - | - | researchgate.net |

| Ammonia | (4-chloropyrimidin-2-yl)methanamine | - | - | - |

| Sodium Azide | 4-chloro-2-(azidomethyl)pyrimidine | - | - | researchgate.net |

Note: Specific yield data for this compound is limited in the literature; this table represents expected products based on established transformations.

Table 3: Cross-Coupling Reactions at the C-4 Position

| Coupling Partner | Product | Catalyst System | Yield (%) | Reference |

| Phenylboronic acid | 2-(chloromethyl)-4-phenylpyrimidine | Pd(PPh3)4 / Base | - | chemicalbook.com |

| Phenylacetylene | 2-(chloromethyl)-4-(phenylethynyl)pyrimidine | Pd(PPh3)2Cl2 / CuI / Base | - | nih.gov |

Note: Specific yield data for this compound is limited in the literature; this table represents expected products based on the reactivity of similar compounds.

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing two distinct electrophilic centers, makes it a theoretically versatile precursor for the synthesis of a variety of fused heterocyclic systems. The compound features a reactive chloromethyl group at the 2-position, where the chlorine is susceptible to nucleophilic substitution, and a less reactive chloro group at the 4-position of the pyrimidine ring, which can also be displaced by nucleophiles, typically under more forcing conditions or through metal-catalyzed cross-coupling reactions. This differential reactivity allows for sequential reactions with binucleophiles to construct new rings fused to the pyrimidine core.

Despite its potential, detailed research findings specifically documenting the use of this compound for the synthesis of fused heterocycles are not extensively reported in readily available scientific literature. However, based on established principles of pyrimidine chemistry and the reactivity of similar substrates, plausible synthetic pathways can be proposed. The general strategy involves a cyclocondensation reaction with a binucleophile, where two nucleophilic centers in the same molecule react sequentially with the two electrophilic sites on the pyrimidine precursor.

One such proposed pathway is the reaction with o-phenylenediamine (B120857) or its derivatives. In this hypothetical reaction, one of the amino groups of o-phenylenediamine would first displace the more labile chlorine of the chloromethyl group. Subsequent intramolecular cyclization, involving the second amino group attacking the C4 position, would lead to the formation of a dihydropyrimido[1,2-a]benzimidazole system. The final product could exist as a salt or be neutralized to the free base.

Similarly, reaction with 2-aminothiophenol (B119425) could be employed to synthesize pyrimido[2,1-b]benzothiazole derivatives. The highly nucleophilic thiol group is expected to initially attack the chloromethyl group. The subsequent intramolecular nucleophilic substitution of the C4-chloro by the amino group would then complete the cyclization, yielding the fused tricyclic system. The reaction conditions, such as the choice of solvent and base, would be critical in controlling the reaction sequence and optimizing the yield of the desired fused product.

These proposed transformations highlight the potential of this compound as a building block in combinatorial chemistry and drug discovery for accessing diverse fused pyrimidine scaffolds. The table below illustrates these potential synthetic transformations.

Table 1: Proposed Synthetic Transformations for Fused Heterocycle Formation

| Reactant | Binucleophile | Proposed Fused Product | Plausible Reaction Conditions |

|---|---|---|---|

| This compound | o-Phenylenediamine | Pyrimido[1,2-a]benzimidazole derivative | Heating in a high-boiling solvent (e.g., DMF, NMP) with a non-nucleophilic base (e.g., K2CO3, Et3N) |

| This compound | 2-Aminothiophenol | Pyrimido[2,1-b]benzothiazole derivative | Stepwise reaction, initially at lower temperature for S-alkylation, followed by heating to promote cyclization |

| This compound | 2-Aminophenol | Pyrimido[2,1-b]benzoxazole derivative | Heating in a polar aprotic solvent (e.g., DMSO) with a suitable base (e.g., Cs2CO3) |

Spectroscopic and Structural Elucidation Studies of 4 Chloro 2 Chloromethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-chloro-2-(chloromethyl)pyrimidine, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms and the electronic effects of the chloro and chloromethyl substituents.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the chloromethyl group. The pyrimidine ring protons, typically found in the aromatic region, would appear as a doublet system. The proton at position 6 (H-6) would likely be downfield due to the deshielding effect of the adjacent nitrogen atom and the chlorine atom at position 4. The proton at position 5 (H-5) would be upfield relative to H-6 and would show coupling to H-6.

The two protons of the chloromethyl (-CH₂Cl) group at position 2 would appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the range of 4.5-5.0 ppm, a region characteristic of protons on a carbon adjacent to both an aromatic ring and a chlorine atom.

For comparison, the ¹H NMR spectrum of the related compound 2-(chloromethyl)pyrimidine (B1313406) hydrochloride shows signals for the pyrimidine ring protons and the chloromethyl protons. chemicalbook.com Similarly, analysis of various pyrimidine derivatives indicates that the chemical shifts are significantly influenced by the nature and position of substituents on the ring. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| This compound | H-5 | ~7.5 | Doublet |

| H-6 | ~8.7 | Doublet | |

| -CH₂Cl | ~4.8 | Singlet | |

| 2-(Chloromethyl)pyrimidine Hydrochloride chemicalbook.com | Ring Protons | 7.3-9.0 | Multiplet |

| -CH₂Cl | 4.7 | Singlet | |

| 2-Chloropyrimidine chemicalbook.com | H-4, H-6 | 8.7 | Doublet |

| H-5 | 7.4 | Triplet |

The ¹³C NMR spectrum of this compound would provide information on the carbon skeleton. The pyrimidine ring is expected to show four distinct carbon signals. The carbon atoms attached to the electronegative chlorine and nitrogen atoms (C-2, C-4, and C-6) would be significantly deshielded and appear at lower field. The carbon atom at position 2, bearing the chloromethyl group, would be influenced by both the ring nitrogens and the substituent. The carbon at position 4, bonded to a chlorine atom, would also be downfield. The C-6 carbon, adjacent to a nitrogen and the chlorinated C-4, would also be deshielded. The C-5 carbon would likely be the most shielded of the ring carbons. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of 40-50 ppm.

The characterization of various pyrimidine derivatives by ¹³C NMR confirms that the chemical shifts are sensitive to the electronic effects of the substituents. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-4 | ~163 |

| C-5 | ~122 |

| C-6 | ~155 |

| -CH₂Cl | ~45 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and to obtain a fingerprint of the molecule. For this compound, characteristic vibrations for the pyrimidine ring, C-Cl bonds, and the chloromethyl group would be expected.

The pyrimidine ring would exhibit a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring would give rise to a group of bands in the 1400-1600 cm⁻¹ region. Ring breathing vibrations, which are often strong in the Raman spectrum, would appear in the fingerprint region.

The C-Cl stretching vibrations are expected in the region of 600-800 cm⁻¹. There will be two distinct C-Cl stretching frequencies, one for the chlorine attached to the aromatic ring at C-4 and another for the chloromethyl group. The C-H bending vibrations of the chloromethyl group would also be observable.

Studies on related substituted pyrimidines, such as 4-amino-2-chloropyrimidine-5-carbonitrile, have utilized IR and Raman spectroscopy to assign the vibrational modes of the molecule. thieme.de The infrared spectra of other chloropyrimidines also provide a basis for the interpretation of the vibrational spectrum of the title compound. rsc.orgnist.gov

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrimidine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| C-Cl (Aromatic) | Stretching | 700 - 800 |

| C-Cl (Aliphatic) | Stretching | 650 - 750 |

| -CH₂- | Bending (Scissoring) | ~1450 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The mass spectrum of this compound (C₅H₄Cl₂N₂) would be expected to show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, this peak would be accompanied by [M+2]⁺ and [M+4]⁺ peaks with a characteristic intensity ratio (approximately 9:6:1), which is a clear indicator of the number of chlorine atoms.

The fragmentation of the molecular ion would likely proceed through the loss of a chlorine radical from the chloromethyl group to form a stable pyrimidin-2-ylmethyl cation. Another plausible fragmentation pathway is the loss of the entire chloromethyl group. Subsequent fragmentations could involve the loss of HCN or a chlorine atom from the pyrimidine ring. General studies on the mass spectrometry of pyrimidines indicate that the pyrimidine ring is relatively stable, and fragmentation often involves the substituents. nist.govnih.gov Predicted mass spectrometry data for this compound suggests the presence of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ in techniques like electrospray ionization (ESI), which is a softer ionization method than EI. uni.lu

Table 4: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [C₅H₄³⁵Cl₂N₂]⁺ | 162 | Molecular Ion (M) |

| [C₅H₄³⁵Cl³⁷ClN₂]⁺ | 164 | M+2 Isotope Peak |

| [C₅H₄³⁷Cl₂N₂]⁺ | 166 | M+4 Isotope Peak |

| [C₅H₄³⁵ClN₂CH₂]⁺ | 127 | [M - Cl]⁺ |

| [C₄H₃³⁵ClN₂]⁺ | 113 | [M - CH₂Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight of a compound, thereby confirming its elemental formula. This technique provides a highly accurate mass-to-charge ratio (m/z) that can distinguish between compounds with the same nominal mass but different chemical formulas.

For the parent compound, this compound, the exact mass has been determined to be 161.975159. chemsrc.com Further computational analysis predicts the m/z values for various adducts, which are ions formed by the association of the molecule with other species in the mass spectrometer. These predicted values are essential for interpreting experimental HRMS data. For instance, the predicted m/z for the protonated molecule ([M+H]⁺) is 162.98244.

The utility of HRMS extends to the characterization of more complex derivatives. In the synthesis of novel pyrazolo[3,4-d]pyrimidines, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, HRMS was a key method used to establish and confirm the structure of the target product. This underscores the technique's importance in verifying the successful creation of new chemical entities derived from the this compound scaffold.

Table 1: High-Resolution Mass Spectrometry Data for this compound and a Thieno[3,2-d]pyrimidine Derivative

Compound Name Molecular Formula Adduct Monoisotopic Mass (Da) Predicted m/z Source This compound C5H4Cl2N2 [M+H]⁺ 161.97516 162.98244 This compound C5H4Cl2N2 [M+Na]⁺ 161.97516 184.96438 4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine C13H8Cl2N2S [M+H]⁺ 293.97852 294.98580 nih.gov 4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine C13H8Cl2N2S [M+Na]⁺ 293.97852 316.96774 nih.gov

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, offering detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the parent this compound is not detailed in the provided sources, the structures of several of its more complex derivatives have been elucidated using single-crystal X-ray diffraction. For example, the molecular structures of multiple palladacycle derivatives of pyrimidine have been determined, revealing intricate details about their geometry and intermolecular forces. nih.govOne such derivative, a pyrimidine-containing palladacycle, was found to have a monoclinic crystal system with a P21/c space group. The detailed cell parameters obtained from this analysis provide a complete picture of its solid-state architecture. The successful application of X-ray diffraction to these derivatives demonstrates its power in confirming the complex structures that can be synthesized from pyrimidine building blocks.

Table 2: X-ray Crystallography Data for a Pyrimidine Derivative

Compound Name Molecular Formula Crystal System Space Group Cell Parameters Source chlorido-(4-chloro-6-(p-tolyl)pyrimidine-κ2C,N)-(triphenylphosphane-κP)palladium(II) C29H23Cl2N2PPd Monoclinic P21/c a = 9.4028(16) Å

b = 30.928(5) Å

c = 9.3071(16) Å

β = 103.222(2)°

V = 2634.8(8) ų aun.edu.eg

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results are compared against the theoretically calculated percentages based on the compound's proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

This method is routinely used to confirm the identity of newly synthesized pyrimidine derivatives. For instance, the structures of various thiazolopyrimidine derivatives were substantiated through elemental analysis, which confirmed their expected carbon, hydrogen, nitrogen, and sulfur content. aun.edu.egIn one specific case, a 7-Oxo-3,7-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile derivative was analyzed, and the found elemental percentages were in excellent agreement with the calculated values for the molecular formula C₂₀H₁₁N₃O₂S. aun.edu.egSimilarly, the synthesis of a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was also validated in part by elemental analysis. This consistent application highlights the technique's role as a cornerstone of chemical characterization for this class of compounds.

Table 3: Elemental Analysis Data for a Thiazolopyrimidine Derivative

Compound Name Molecular Formula Element Calculated (%) Found (%) Source 5-Oxo-3,7-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C20H11N3O2S C 67.22 67.31 H 3.10 3.01 N 11.76 11.64 S 8.97 9.02

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Chloromethyl Pyrimidine

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying molecular systems. epstem.net DFT calculations for 4-Chloro-2-(chloromethyl)pyrimidine would form the basis for understanding its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

A primary step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Furthermore, the chloromethyl group attached to the pyrimidine (B1678525) ring can rotate, potentially leading to different stable conformations (conformers). Conformational analysis would systematically explore the potential energy surface related to this rotation to identify the global minimum energy structure and any other low-energy conformers, providing insight into the molecule's flexibility and preferred shape.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The electronic character of a molecule is fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.

Analysis of these orbitals for this compound would reveal:

HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Orbital Distribution: Mapping the spatial distribution of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. For instance, understanding where the LUMO is localized is key to predicting the reactivity of substituted chloropyrimidines in nucleophilic substitution reactions.

A table summarizing these electronic properties would typically be generated from DFT calculations.

Table 1: Hypothetical Electronic Properties Calculated by DFT

| Property | Predicted Value |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Note: Specific values require dedicated computational studies which are not currently published.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would identify the electron-rich nitrogen atoms in the pyrimidine ring as likely sites for protonation or interaction with electrophiles, and electron-deficient areas, likely around the carbon atoms bonded to chlorine, as susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the frequencies of molecular vibrations. Comparing these theoretical spectra with experimental data helps in assigning specific vibrational modes to observed spectral peaks.

NMR Chemical Shifts: The chemical environment of each nucleus (e.g., ¹H, ¹³C) can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is a powerful method for structural elucidation.

A data table comparing experimental and calculated values would be the standard output of such a study.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Nucleus | Predicted ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| CH₂Cl | Data not available | Data not available |

Note: Specific values require dedicated computational studies which are not currently published.

Molecular Docking Simulations in Biological Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. While this compound itself is a synthetic intermediate, many pyrimidine derivatives are biologically active. If this compound were to be investigated as a potential pharmacophore, docking studies would be essential. These simulations would predict its binding affinity and mode of interaction within the active site of a target protein, providing a rationale for its potential biological activity and guiding the design of new, more potent derivatives.

Research into Biological and Medicinal Applications of 4 Chloro 2 Chloromethyl Pyrimidine Derivatives

Exploration of Pharmacological Activities of Derivatized Compounds

The inherent reactivity of the chloro- and chloromethyl groups at the C4 and C2 positions of the pyrimidine (B1678525) ring, respectively, allows for facile nucleophilic substitution, providing a straightforward route to a wide range of functionalized pyrimidine derivatives. This has enabled the systematic exploration of their therapeutic potential.

Antiviral Activity Research

The pyrimidine nucleus is a cornerstone in the development of antiviral agents, with numerous derivatives demonstrating potent activity against a variety of viruses. nih.gov Research has shown that modifications to the pyrimidine ring can significantly enhance antiviral potency. For instance, a review of patent literature highlights the broad-spectrum antiviral activity of pyrimidine molecules against viruses such as influenza, respiratory syncytial virus (RSV), herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov

In a specific study, novel 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives were synthesized and evaluated for their anti-influenza virus activity. nih.gov The introduction of cyclobutyl and cyclopentyl groups at the β-position of the aminoalkyl side chain markedly improved the antiviral potency, with some derivatives exhibiting 50% effective concentrations (EC50) in the range of 0.01-0.1 µM against both influenza A and B viruses. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of an amino group at the 5-position and a chlorine or methoxy (B1213986) group at the 6-position of the pyrimidine ring were favorable for antiviral efficacy. nih.gov

While not directly starting from 4-chloro-2-(chloromethyl)pyrimidine, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has also yielded compounds with notable antiviral activity. mdpi.com Specifically, derivatives featuring a cyclopropylamino group and an aminoindane moiety showed remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

| Derivative Class | Virus | Key Findings | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | Introduction of cyclobutyl and cyclopentyl groups improved potency (EC50 = 0.01-0.1 µM). | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Derivatives with cyclopropylamino and aminoindane moieties were highly effective. | mdpi.com |

| General Pyrimidine Derivatives | Various (Influenza, RSV, Herpes, HBV, HCV, HIV) | Broad-spectrum antiviral activities reported in patent literature. | nih.gov |

Anticancer Research (e.g., Induction of Apoptosis, Cell Cycle Arrest in Cell Lines)

The quest for novel anticancer agents has led to the investigation of numerous pyrimidine derivatives, with many exhibiting significant antiproliferative effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and screened for their in vitro antitumor activity. nih.gov One prominent compound from this series demonstrated significant activity against colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14) cell lines, with GI50 values ranging from 0.33 to 1.08 µM. nih.gov This compound also showed good selectivity towards non-small cell lung cancer (HOP-62) cells. nih.gov

In another study, novel 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov At higher concentrations, these compounds were found to induce apoptosis, inhibit DNA and RNA synthesis, and cause an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM cancer cell line. nih.gov

Furthermore, research on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally analogous to known EGFR inhibitors, has shown their potential as anticancer agents. mdpi.com These compounds share key structural features with 4-anilinoquinazolines, a well-established class of EGFR inhibitors. mdpi.com

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Key Findings | Reference |

| 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | HCT-116 (Colon), 786-0 (Renal), M14 (Melanoma), HOP-62 (Lung) | Not specified | Significant and selective antitumor activity (GI50 = 0.33-1.08 µM). | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM (Leukemia) | Induction of apoptosis, inhibition of DNA/RNA synthesis, G0/G1 cell cycle arrest. | Good selectivity for leukemic and colorectal cancer cells. | nih.gov |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Various | Potential EGFR inhibition | Structurally similar to known EGFR inhibitors. | mdpi.com |

| 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine (B2910393) | HeLa, NCI-H460 | Inhibition of cell proliferation | IC50 values of 7.01 µM (HeLa) and 8.55 µM (NCI-H460). |

Antimicrobial Efficacy (e.g., Antibacterial and Antifungal Studies)

The structural versatility of pyrimidine derivatives has also been exploited in the search for new antimicrobial agents to combat bacterial and fungal infections.

A study on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives revealed promising antibacterial activity. nih.gov Several synthesized compounds showed significant efficacy against various anaerobic Gram-positive bacteria strains. nih.gov

Derivatives of 4-chloro-2-[(4-fluorophenyl)methyl]pyrimidine have also been investigated for their antimicrobial properties. These compounds have shown potential against Gram-positive bacteria, suggesting their utility in the development of new antibiotics. A related derivative, 4-chloro-2-(3-methoxyphenyl)pyrimidine, exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

Additionally, the synthesis of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines has been undertaken to evaluate their antimicrobial potential. tjpr.org

| Derivative Class | Microorganism(s) | Key Findings | Reference |

| 4-Chloro-2-mercaptobenzenesulfonamide Derivatives | Anaerobic Gram-positive bacteria | Promising antibacterial activity observed for several compounds. | nih.gov |

| 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine Derivatives | Gram-positive bacteria | Potential as a new class of antibiotics. | |

| 4-Chloro-2-(3-methoxyphenyl)pyrimidine | Escherichia coli, Staphylococcus aureus | Moderate antibacterial activity (MIC = 32-128 µg/mL). |

Mechanistic Investigations of Biological Interactions

Understanding the molecular mechanisms by which these pyrimidine derivatives exert their biological effects is crucial for their further development as therapeutic agents. Research in this area has focused on their interactions with key enzymes and cellular receptors.

Enzyme Inhibition Studies (e.g., Kinase Inhibition, Viral Enzymes)

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Several pyrimidine derivatives have been identified as potent enzyme inhibitors.

A study on pyrimidine derivatives as inhibitors of glutathione (B108866) S-transferase (GST), an enzyme often implicated in drug resistance, found that 4-amino-2-chloropyrimidine (B189420) exhibited a strong inhibitory effect. journalagent.com This compound displayed a noncompetitive inhibition mechanism with a low Ki value of 0.047 ± 0.0015 µM, indicating a high binding affinity for the enzyme. journalagent.com The position of the chlorine atom on the pyrimidine ring was found to be critical for the inhibitory activity. journalagent.com

In the context of anticancer research, pyrimidine derivatives have been identified as inhibitors of various kinases. For example, hSMG-1 kinase, which is involved in cellular stress responses and is a potential target for cancer therapy, has been shown to be inhibited by pyrimidine derivatives. nih.gov

Furthermore, derivatives of 4-styrylpyrimidine have been shown to inhibit brain choline (B1196258) acetyltransferase, an enzyme involved in the synthesis of the neurotransmitter acetylcholine. nih.gov

| Derivative | Enzyme | Inhibition Type/Potency | Therapeutic Area | Reference |

| 4-Amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Noncompetitive, Ki = 0.047 µM | Anticancer (overcoming drug resistance) | journalagent.com |

| Pyrimidine Derivatives | hSMG-1 Kinase | Not specified | Anticancer | nih.gov |

| 4-Styrylpyrimidine Derivatives | Brain Choline Acetyltransferase | Not specified | Neurological Disorders | nih.gov |

Receptor Binding and Modulation of Cellular Pathways

The interaction of small molecules with cellular receptors is another key mechanism for modulating biological processes. Pyrimidine derivatives have been investigated for their ability to bind to and modulate the function of various receptors.

One notable example is the pyrimidine derivative 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), which has been identified as a potent, broad-spectrum state-dependent sodium channel blocker. nih.gov This compound was found to be approximately 1000 times more potent and had significantly faster binding kinetics compared to existing sodium channel blockers like carbamazepine (B1668303) and lamotrigine. nih.gov This suggests its potential for treating chronic pain states by modulating neuronal hyperexcitability. nih.gov

The chloro and fluorobenzyl groups in derivatives like 4-chloro-2-[(4-fluorophenyl)methyl]pyrimidine are thought to contribute to their binding affinity and specificity towards molecular targets, which may include receptors involved in various cellular pathways.

| Derivative | Receptor/Target | Key Findings | Therapeutic Implication | Reference |

| 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) | Voltage-gated Na+ channels | Potent, broad-spectrum, state-dependent blocker. ~1000x more potent than carbamazepine. | Chronic Pain | nih.gov |

| 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine | Not specified | Chloro and fluorobenzyl groups contribute to binding affinity. | General |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives of this compound is highly dependent on the nature of the substituents at the C2 and C4 positions of the pyrimidine ring. Structure-activity relationship (SAR) studies reveal that even minor modifications to these substituents can significantly impact the potency and selectivity of these compounds for various biological targets.

For instance, in the context of cholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease, the steric and electronic properties of the groups at the C2 and C4 positions are critical. Studies on 2,4-disubstituted pyrimidines have shown a broad range of inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The introduction of different amine-containing fragments at these positions allows for the fine-tuning of the inhibitory profile.

A study on a series of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors provided key SAR insights. It was found that the central pyrimidine ring is a suitable template for developing dual-function inhibitors. The cholinesterase inhibition was sensitive to the steric and electronic properties of the substituents at both the C-2 and C-4 positions. For example, one of the most potent and selective BuChE inhibitors from this class of compounds was 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine. researchgate.net Furthermore, a derivative with a C-4 N-benzyl and a C-2 methylpiperazine substituent demonstrated good inhibition of Aβ aggregation induced by AChE. researchgate.netthieme.de

The following interactive table summarizes key SAR findings for 2,4-disubstituted pyrimidine derivatives, which can be extrapolated to understand the potential of this compound as a starting scaffold.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Example Compound/Fragment |

|---|---|---|---|

| C4 | N-benzyl group | Contributes to AChE inhibition and Aβ-aggregation inhibition. researchgate.netthieme.de | N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine researchgate.net |

| C2 | Methylpiperazine group | In combination with a C4 N-benzyl group, shows good Aβ-aggregation inhibition. researchgate.netthieme.de | N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine researchgate.net |

| C4 | N-(naphth-1-ylmethyl) group | In combination with a C2 pyrrolidin-1-yl group, results in potent AChE inhibition. researchgate.net | N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine researchgate.net |

| C2 | 4-methylpiperidin-1-yl group | In combination with a C4 N-(naphth-1-ylmethyl) group, leads to potent and selective BuChE inhibition. researchgate.net | 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine researchgate.net |

Future Research Directions and Emerging Trends for 4 Chloro 2 Chloromethyl Pyrimidine

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of pyrimidine (B1678525) derivatives is often associated with harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.govresearchgate.net Consequently, a major thrust in future research is the development of novel and sustainable synthetic pathways for 4-Chloro-2-(chloromethyl)pyrimidine and its analogs. Green chemistry principles are increasingly being integrated into synthetic methodologies to create more environmentally friendly and cost-effective processes. nih.govresearchgate.net

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and enhance the purity of the final product by enabling rapid and uniform heating. ijsat.orgijsat.org

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can promote reactions through acoustic cavitation, leading to faster reaction rates and higher yields under milder conditions. nih.govjmaterenvironsci.com

Green Catalysts: Research is focusing on the use of reusable and non-toxic catalysts, such as ionic liquids and solid-supported catalysts, to replace traditional and often hazardous catalysts. researchgate.net

Solvent-Free Reactions: "Grindstone chemistry" and other solvent-free techniques are being explored to minimize the use of volatile organic solvents, which are a major source of environmental pollution. researchgate.netmdpi.comnih.gov

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a complex product, offer a more atom-economical and efficient approach to synthesizing pyrimidine derivatives. ijsat.orgjmaterenvironsci.com

The adoption of these green synthetic techniques will not only make the production of this compound more sustainable but also facilitate the synthesis of a wider range of derivatives for further investigation. growingscience.com

Advanced Functionalization and Scaffold Diversification for Enhanced Bioactivity

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijsat.org Future research will focus on the advanced functionalization and scaffold diversification of this compound to enhance its bioactivity and explore new therapeutic applications.

Emerging trends in this area include:

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with other heterocyclic systems while retaining key pharmacophoric features. researchgate.netnih.govacs.orgrsc.org This can lead to the discovery of novel chemotypes with improved pharmacological properties, such as enhanced potency, selectivity, or reduced toxicity.

Bioisosteric Replacement: The chloro-substituent at the 4-position and the chloromethyl group at the 2-position of the pyrimidine ring are ripe for bioisosteric replacement. frontiersin.org This involves substituting these groups with other atoms or functional groups that have similar physicochemical properties but may lead to improved biological activity or metabolic stability.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds. gsconlinepress.com this compound can serve as a valuable starting fragment for FBDD campaigns.

Synthesis of Fused Pyrimidines: Fusing the pyrimidine ring with other heterocyclic systems can create rigid and structurally diverse molecules with enhanced biological activity. frontiersin.orggsconlinepress.com

These advanced functionalization strategies will enable the creation of large and diverse libraries of pyrimidine-based compounds for high-throughput screening and the identification of novel drug candidates.

In-depth Mechanistic Investigations of Novel Biological Interactions

While numerous pyrimidine derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action is often lacking. Future research will need to focus on in-depth mechanistic investigations to elucidate how these compounds interact with their biological targets at a molecular level.

Key research areas include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how different substituents on the pyrimidine ring influence biological activity. frontiersin.orgnih.govbenthamdirect.comnih.govhumanjournals.com This knowledge is essential for the rational design of more potent and selective compounds.

Identification of Novel Biological Targets: High-throughput screening and chemoproteomics approaches can be used to identify novel biological targets for pyrimidine derivatives, opening up new therapeutic avenues.

Elucidation of Binding Modes: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the precise binding mode of pyrimidine-based inhibitors to their target proteins. This structural information is invaluable for structure-based drug design.

Investigation of Resistance Mechanisms: As with any antimicrobial or anticancer agent, the development of resistance is a major concern. Future research should investigate the mechanisms by which cells develop resistance to pyrimidine-based drugs and explore strategies to overcome this resistance.

A thorough understanding of the biological interactions of pyrimidine derivatives will be critical for their successful translation into clinical therapies.

Integration of Advanced Computational Modeling and Machine Learning in Design

The integration of advanced computational modeling and machine learning is revolutionizing the field of drug discovery. ijsat.org These in silico methods can significantly accelerate the design and optimization of novel drug candidates, and their application to pyrimidine-based compounds is a rapidly growing area of research. biotech-asia.org

Future trends in this domain include:

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding affinity and mode of interaction of pyrimidine derivatives with their biological targets, guiding the selection of the most promising candidates for synthesis and biological evaluation. mdpi.comresearchgate.netremedypublications.comresearchgate.nettandfonline.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activity, enabling the prediction of the activity of virtual compounds and the identification of key structural determinants of activity. nih.govscielo.bracs.orgacs.org

Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can be trained on large datasets of pyrimidine derivatives and their biological activities to develop predictive models for drug discovery. researchgate.net AI can also be used to design novel pyrimidine scaffolds with desired pharmacological properties. ijsat.org

In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrimidine derivatives, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage of drug development. nih.govnih.gov

The synergy between computational modeling and experimental validation will be instrumental in the efficient discovery and development of the next generation of pyrimidine-based drugs.

Exploration of New Therapeutic and Material Science Applications

The versatility of the pyrimidine scaffold suggests that its applications extend beyond the currently explored therapeutic areas. Future research is expected to uncover new therapeutic and material science applications for derivatives of this compound.

Potential new frontiers include:

Targeting Novel Disease Pathways: As our understanding of disease biology grows, new therapeutic targets are constantly being identified. The chemical tractability of the pyrimidine scaffold makes it an ideal starting point for developing inhibitors of these novel targets. numberanalytics.com

Development of PROTACs and Molecular Glues: The pyrimidine core can be incorporated into proteolysis-targeting chimeras (PROTACs) and molecular glues, which are novel therapeutic modalities that can target previously "undruggable" proteins. ijsat.org

Material Science Applications: The electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. researchgate.netspiedigitallibrary.orgalfa-chemistry.com Pyrimidine derivatives have shown promise in applications such as:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials can be used as host materials, emitters, and electron-transporting materials in OLEDs. researchgate.netspiedigitallibrary.orgresearchgate.netrsc.org

Organic Photovoltaics (OPVs): The incorporation of pyrimidine units can enhance the performance of organic solar cells. alfa-chemistry.com

Corrosion Inhibitors: Pyrimidine derivatives have been shown to be effective and environmentally friendly corrosion inhibitors for various metals and alloys. academicjournals.orgresearchgate.netelectrochemsci.org

The exploration of these new frontiers will undoubtedly expand the utility of this compound and its derivatives, leading to innovations in both medicine and materials science.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-(chloromethyl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves chlorination of precursor pyrimidine derivatives. For example, thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) at 0–25°C can introduce chlorine substituents while maintaining the chloromethyl group . Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of SOCl₂) and reaction time (3–5 hours) to minimize side products like over-chlorinated species. Post-synthesis purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures) enhances purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in a fume hood or glovebox for toxic vapor containment .

- Storage : Store at –20°C (long-term) or –4°C (short-term) in airtight, light-resistant containers to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine and chloromethyl group positions (e.g., δ 4.5–5.0 ppm for CH₂Cl) .

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ = 177.59 g/mol) and detects impurities .

- X-ray Crystallography : Resolves dihedral angles between pyrimidine and substituent rings (e.g., ~64° for planar deviations) .

Advanced Research Questions

Q. How can synthetic by-products (e.g., over-chlorinated derivatives) be minimized during preparation?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0°C during chlorination to reduce electrophilic over-substitution .

- Catalytic Additives : Use Lewis acids (e.g., AlCl₃) to direct chlorination regioselectivity .

- HPLC Monitoring : Track reaction progress with C18 columns (acetonitrile/water mobile phase) to isolate intermediates .

Q. What strategies stabilize this compound in aqueous or protic solvents?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (DMF, THF) to avoid hydrolysis of the chloromethyl group .

- Acid Scavengers : Add molecular sieves or triethylamine to neutralize HCl by-products, preventing degradation .

- Low-Temperature Storage : Preserve stability by limiting exposure to ambient moisture .

Q. How are reaction intermediates (e.g., sulphone derivatives) analyzed for mechanistic studies?

- Methodological Answer :

- Tandem MS/MS : Fragmentation patterns reveal intermediates like sulphone derivatives (e.g., m/z 240.49 for boronic esters) .

- Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy at λ = 260 nm (pyrimidine absorbance) .

- DFT Calculations : Predict transition states for chlorination steps using Gaussian software to validate mechanisms .

Q. What applications exist for this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React with boronic acids (e.g., pinacol esters) using Pd(PPh₃)₄ catalysts to form biaryl pyrimidines .

- Buchwald-Hartwig Amination : Introduce amines via Pd-XPhos catalysts for drug-like scaffolds (e.g., antitumor agents) .

- Table : Example Cross-Coupling Applications

| Reaction Type | Catalyst | Product Application | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(dppf) | Boron-containing drugs | 75–85 | |

| Amination | Pd-XPhos | Kinase inhibitors | 60–70 |

Data Contradictions & Resolution

- Evidence Conflict : Synthesis protocols in use DMF for chlorination, while employs CH₂Cl₂.

- Resolution : DMF accelerates reactions but risks dimethylamine by-products; CH₂Cl₂ is slower but purer. Select based on purity vs. speed priorities.

- Stability Data : recommends –20°C storage, but suggests –4°C for short-term.

- Guidance : Use –20°C for >1 week storage; –4°C is acceptable for <72-hour experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |